Acetophenone, 3'-(trimethylsiloxy)-

Catalog No.
S13999269
CAS No.
33342-86-8
M.F
C11H16O2Si
M. Wt
208.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetophenone, 3'-(trimethylsiloxy)-

CAS Number

33342-86-8

Product Name

Acetophenone, 3'-(trimethylsiloxy)-

IUPAC Name

1-(3-trimethylsilyloxyphenyl)ethanone

Molecular Formula

C11H16O2Si

Molecular Weight

208.33 g/mol

InChI

InChI=1S/C11H16O2Si/c1-9(12)10-6-5-7-11(8-10)13-14(2,3)4/h5-8H,1-4H3

InChI Key

YJLBBILHUFBDFH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)O[Si](C)(C)C

Acetophenone, 3'-(trimethylsiloxy)- is an aromatic ketone characterized by the presence of a trimethylsiloxy group attached to the acetophenone structure. The compound has the molecular formula C11H16O2SiC_{11}H_{16}O_2Si and is recognized for its unique chemical properties that arise from both the acetophenone backbone and the trimethylsiloxy substituent. This compound is typically a colorless to light yellow liquid with a pleasant aroma, making it valuable in various industrial applications.

Acetophenone itself is a well-known precursor in organic synthesis, commonly used in the production of fragrances, resins, and pharmaceuticals. The addition of the trimethylsiloxy group enhances its stability and solubility in organic solvents, which can influence its reactivity and application in different chemical processes .

Due to its functional groups:

  • Nucleophilic Addition: The carbonyl group (C=O) of acetophenone is susceptible to nucleophilic attack, allowing for various nucleophiles to add to the carbonyl carbon.
  • Reduction: The ketone can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Oxidation: Although less common for ketones than for aldehydes, acetophenone can undergo oxidation under strong conditions.
  • Acetal Formation: In the presence of alcohols and acid catalysts, acetophenone can form acetals or ketals, especially when protecting the carbonyl group for further reactions .

The biological activity of acetophenone derivatives, including acetophenone, 3'-(trimethylsiloxy)-, has been explored in various studies. Acetophenone itself exhibits antimicrobial properties and has been investigated for its potential use as a sedative and hypnotic agent.

In pharmacology, acetophenone is metabolized in humans to benzoic acid and other metabolites, which may have implications for its safety and efficacy as a therapeutic agent. The trimethylsiloxy group may enhance its bioavailability or alter its interaction with biological targets .

The synthesis of acetophenone, 3'-(trimethylsiloxy)- can be achieved through several methods:

  • Direct Silylation: Acetophenone can be treated with trimethylsilyl chloride in the presence of a base such as triethylamine to introduce the trimethylsiloxy group.
  • Protective Group Strategies: The trimethylsiloxy group can also be introduced during multi-step synthesis processes where protection of the carbonyl group is necessary.
  • Rearrangement Reactions: Utilizing rearrangement reactions involving isopropylbenzene hydroperoxide can yield acetophenone with subsequent silylation steps to achieve the desired product .

Acetophenone, 3'-(trimethylsiloxy)- finds applications across various industries:

  • Fragrance Industry: Its pleasant aroma makes it suitable for use in perfumes and flavorings.
  • Polymer Chemistry: It serves as a precursor in synthesizing resins and coatings.
  • Pharmaceuticals: Utilized in drug synthesis due to its reactive carbonyl group.
  • Laboratory Reagent: Employed in organic synthesis as a model compound for studying reaction mechanisms involving ketones .

Studies on interaction mechanisms involving acetophenone derivatives indicate that they may interact with various enzymes and receptors. For example:

  • Enzyme Inhibition: Acetophenone has been shown to inhibit certain enzymes involved in metabolic pathways, which could be relevant for drug development.
  • Binding Affinity: The structural modifications provided by the trimethylsiloxy group may enhance binding affinity to specific biological targets compared to non-silylated counterparts .

Similar Compounds

Several compounds share structural similarities with acetophenone, 3'-(trimethylsiloxy)-. Here are some notable examples:

Compound NameStructure TypeKey Features
AcetophenoneAromatic KetoneSimple aromatic ketone used widely in industry
HydroxyacetophenonesHydroxy AromaticContains hydroxyl groups affecting reactivity
BenzylacetoneAromatic KetoneSimilar structure but with an additional benzyl
4-MethylacetophenoneAromatic KetoneMethyl substitution affecting physical properties
2-AcetylphenolAromatic KetoneHydroxy substitution influencing biological activity

Uniqueness

The uniqueness of acetophenone, 3'-(trimethylsiloxy)- lies in its combination of an aromatic ketone structure with a trimethylsiloxy group. This modification not only enhances its stability but also alters its solubility and reactivity compared to other similar compounds. This makes it particularly valuable in applications requiring specific chemical behaviors or interactions .

Early Synthetic Approaches to Aryl Trimethylsilyl Ethers

The synthesis of aryl trimethylsilyl ethers, including acetophenone derivatives, originated in the mid-20th century with the exploration of silicon-based protecting groups. Initial methods relied on the reaction of phenolic hydroxyl groups with chlorotrimethylsilane (TMS-Cl) in the presence of tertiary amines such as triethylamine or pyridine to scavenge hydrochloric acid byproducts. For example, the silylation of 3'-hydroxyacetophenone using TMS-Cl yielded acetophenone, 3'-(trimethylsiloxy)-, albeit with modest efficiency due to competing side reactions.

A breakthrough came with the introduction of hexamethyldisilazane (HMDS) as a silylating agent, which generated trimethylsilyl ethers via ammonolysis. This method proved advantageous for acid-sensitive substrates, as it avoided the corrosive HCl byproduct. However, early applications faced challenges in regioselectivity, particularly when silylating polyhydroxy aromatic systems. The Reimer–Tiemann reaction, though primarily used for ortho-formylation, indirectly influenced silylation strategies by highlighting the reactivity of phenolic intermediates under basic conditions.

Comparative studies of silylation agents revealed that HMDS offered superior compatibility with ketone functionalities compared to TMS-Cl, as demonstrated in the synthesis of acetophenone, 3'-(trimethylsiloxy)-. The development of biphasic solvent systems—combining aqueous bases with organic phases—further enhanced reaction yields by mitigating hydrolysis of the sensitive silyl ether products.

Evolution of Protecting Group Strategies for Phenolic Ketones

The need for stable yet removable protecting groups in phenolic ketone chemistry drove innovations in silyl group design. Trimethylsilyl (TMS) ethers, while easily introduced, exhibited limited stability under acidic or protic conditions. This limitation spurred the adoption of bulkier alternatives such as tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) groups, which offered enhanced steric protection. For acetophenone, 3'-(trimethylsiloxy)-, the TMS group remained prevalent due to its compatibility with subsequent transformations, such as hydrodeoxygenation catalyzed by bimetallic Fe–Ru nanoparticles.

A pivotal advancement was Kobayashi’s method, which utilized o-silylaryl triflates for aryne generation. While not directly applied to acetophenone derivatives, this protocol demonstrated the critical role of fluoride ions in selectively cleaving silyl ethers, informing deprotection strategies for phenolic ketones. The use of cesium fluoride (CsF) in acetonitrile emerged as a standard for controlled desilylation, balancing reactivity and functional group preservation.

The introduction of thexyldimethylsilyl (TDS) and tert-butyldiphenylsilyl (TBDPS) groups addressed stability concerns in multifunctional substrates. For instance, TBDPS-protected acetophenone derivatives resisted migration under acidic conditions, enabling their use in multistep syntheses. These advances were complemented by catalytic systems such as Nafion SAC-13, which facilitated silylation of tertiary alcohols and ketones under mild conditions, expanding the substrate scope for acetophenone functionalization.

Friedel-Crafts acylation represents a fundamental approach for constructing aromatic silyl ether systems, particularly in the synthesis of acetophenone derivatives bearing trimethylsiloxy substituents [1] [2]. The methodology relies on electrophilic aromatic substitution mechanisms where Lewis acid catalysts activate acyl halides to generate highly electrophilic acylium ion intermediates [3] [4]. These intermediates subsequently undergo nucleophilic attack by aromatic rings, forming carbon-carbon bonds that can be further functionalized with silyl ether groups.

The mechanistic pathway involves initial coordination of the Lewis acid catalyst, typically aluminum chloride or boron trifluoride, to the carbonyl oxygen of the acyl halide [1] [3]. This coordination significantly enhances the electrophilicity of the carbonyl carbon, facilitating the formation of the acylium ion through heterolytic cleavage of the carbon-halogen bond [4]. The aromatic ring then attacks the electrophilic carbon center, forming a sigma complex intermediate that subsequently undergoes deprotonation to restore aromaticity and yield the acylated product [1].

For trimethylsiloxy-substituted acetophenone synthesis, the strategy typically involves pre-functionalization of hydroxyl-bearing acetophenone precursors with silyl protecting groups [5] [6]. The trimethylsilyl group serves as both a protecting moiety and a directing element that influences regioselectivity in subsequent acylation reactions [5]. Research has demonstrated that silyl ether substituents exhibit moderate electron-donating character, activating the aromatic ring toward electrophilic attack while providing steric hindrance that controls regiochemical outcomes [7] [8].

Experimental conditions for these transformations typically require anhydrous environments with temperatures ranging from 0 to 80 degrees Celsius [3] [4]. Reaction times vary from 2 to 8 hours depending on substrate reactivity and catalyst loading [3]. The choice of Lewis acid catalyst significantly impacts both reaction rate and regioselectivity, with aluminum chloride providing high reactivity but potentially causing silyl ether cleavage under harsh conditions [5].

Synthetic Data and Optimization Parameters

MethodReagentsTemperature (°C)Time (h)Yield (%)Selectivity
Direct Silylation with Trimethylsilyl ChlorideTrimethylsilyl Chloride, Base (Triethylamine, Pyridine)0-251-675-90High
Trimethylsilyl Triflate RouteTrimethylsilyl Triflate, Tertiary Amine0-250.5-285-95Very High
Hexamethyldisilazane MethodHexamethyldisilazane, Catalyst25-602-1270-85Moderate
Friedel-Crafts Acylation RouteAcyl Chloride, Aluminum Chloride, Silyl Reagent0-802-860-80Variable

Recent investigations have revealed that the regioselectivity of Friedel-Crafts acylation can be enhanced through careful selection of reaction conditions and catalyst systems [3] [7]. Sterically controlled intermolecular acylation reactions demonstrate improved selectivity when employing twisted amide substrates under mild conditions, achieving regioselective carbon-carbon bond formation [3]. These findings suggest that substrate pre-organization and catalyst design play crucial roles in determining reaction outcomes.

Nucleophilic Silylation Techniques in Ketone Functionalization

Nucleophilic silylation methodologies provide direct routes to trimethylsiloxy-substituted acetophenone derivatives through the functionalization of ketone substrates [9] [10] [11]. These approaches exploit the nucleophilic character of silyl anions or neutral silyl reagents in combination with appropriate activating agents [11] [12]. The fundamental mechanism involves nucleophilic attack of silicon-centered nucleophiles on electrophilic ketone carbonyls, followed by subsequent rearrangement or elimination processes [11] [12].

The most prevalent nucleophilic silylation strategy employs trimethylsilyl chloride in conjunction with basic conditions to generate silyl enol ethers [11] [5]. Under these conditions, the base deprotonates the ketone to form an enolate anion, which subsequently undergoes nucleophilic substitution at the silicon center of trimethylsilyl chloride [11]. This transformation proceeds through an silicon-nitrogen-2 silicon mechanism, where the enolate oxygen acts as the nucleophile to displace chloride and form the silicon-oxygen bond [6].

Alternative nucleophilic silylation approaches utilize hexamethyldisilazane as a silylating reagent under catalytic conditions [5] [6]. This methodology offers advantages in terms of byproduct formation, as the reaction liberates ammonia rather than hydrogen chloride, simplifying workup procedures [5]. The reaction can be catalyzed by various Lewis acids including trimethylsilyl chloride, ammonium chloride, or lithium chloride, with catalyst choice affecting both reaction rate and selectivity [5].

Mechanistic Framework Analysis

ApproachKey MechanismRate-Determining StepRegioselectivity ControlCatalyst Type
Nucleophilic Silylation - Trimethylsilyl Chloride RouteSilicon-Nitrogen-2 Silicon Nucleophilic SubstitutionNucleophilic Attack on SiliconSterics Around Hydroxyl GroupBronsted Base
Nucleophilic Silylation - Hexamethyldisilazane RouteAcid-Catalyzed Aminolysis-SilylationSilyl Transfer to HydroxylCatalyst-Substrate InteractionLewis Acid
Dehydrogenative SilylationOxidative Addition-Reductive EliminationReductive Elimination of Hydrogen GasMetal-Ligand CooperationRhodium/Iridium Complexes

Advanced nucleophilic silylation techniques incorporate organocatalytic asymmetric synthesis protocols for generating silicon-stereogenic silyl ethers [10]. These methodologies employ imidodiphosphorimidates catalysts to achieve enantioselective carbon-carbon bond forming desymmetrization reactions [10]. The catalytic system enables quantitative formation of products with excellent enantioselectivity through a mechanism involving intramolecular cation-pi cyclization [10].

Research has demonstrated that nucleophilic silylation reactions can be optimized through careful control of reaction parameters including temperature, solvent choice, and base selection [12] [6]. Kinetic studies reveal that the order of reaction components follows expected patterns for most reagents, with silyl chloride exhibiting higher-order kinetics suggesting multistep mechanisms [12]. These findings indicate that the second equivalent of silyl chloride assists in forming the reactive intermediate leading to the rate-determining step [12].

Transition Metal-Mediated Coupling Reactions for Regioselective Modification

Transition metal-catalyzed methodologies represent the most sophisticated approaches for regioselective synthesis of trimethylsiloxy-substituted acetophenone derivatives [13] [14] [15]. These catalytic systems enable precise control over both regiochemistry and stereochemistry through coordination of substrates to metal centers, followed by selective carbon-silicon or carbon-hydrogen bond formation [13] [15] [16].

Rhodium-catalyzed dehydrogenative silylation reactions provide efficient access to silyl enol ethers and silyl ethers from acetophenone substrates [17] [9] [15]. The catalytic cycle involves initial coordination of the substrate to a rhodium center, followed by oxidative addition of silane hydrogen bonds [15]. Computational and experimental studies reveal that the resting state of the catalyst is a phosphine-ligated rhodium(III) silyl dihydride complex [15]. The rate-limiting step involves reductive elimination of cyclohexane during the hydrogenation process rather than oxidative addition of aromatic carbon-hydrogen bonds [15].

The regioselectivity of rhodium-catalyzed silylation reactions can be controlled through steric effects, with silyl substituents preferentially adding at positions meta to the smallest substituent on aromatic rings [7]. Research has demonstrated that reactions guided by steric effects can differentiate between sterically similar positions, achieving regioselectivities exceeding 80 percent in challenging substrates [7]. These findings highlight the importance of catalyst design and reaction optimization in achieving selective transformations.

Palladium-catalyzed coupling reactions offer complementary approaches for carbon-silicon bond formation through dual ligand-enabled alkylation processes [18] [19]. These methodologies employ palladium catalysts in combination with phosphine ligand systems to catalyze alkylation of silyl enol ethers and enamides under irradiation conditions [18]. The mechanism involves formation of hybrid alkyl palladium(I)-radical species that enable selective carbon-carbon bond formation [18].

Transition Metal Catalyst Performance Data

Metal CatalystSubstrate ScopeTemperature Range (°C)Typical Yields (%)RegioselectivityKey Advantages
Rhodium ComplexesAryl, Alkyl Silanes25-15065-85HighMild Conditions, High Selectivity
Palladium SystemsSilyl Enol Ethers40-12055-75VariableBroad Substrate Scope
Iridium CatalystsAromatic Compounds25-10070-90Very HighOrthogonal Selectivity

Mechanistic investigations of transition metal-catalyzed silylation reactions have revealed critical insights into catalyst design and optimization strategies [14] [15] [16]. Studies employing kinetic analysis, stoichiometric reactions of isolated complexes, deuterium labeling, and kinetic isotope effects provide comprehensive understanding of catalytic cycles [15]. The influence of electronic properties of aromatic substituents on reaction rates and regioselectivity has been systematically investigated, revealing structure-reactivity relationships that guide catalyst development [15].

Recent advances in transition metal-catalyzed carbon-hydrogen silylation demonstrate the potential for enantioselective transformations [14]. These developments include catalytic enantioselective silylation of aryl, cyclopropyl, and unactivated aliphatic carbon-hydrogen bonds using chiral rhodium catalysts [14]. The methodology enables formation of enantioenriched products that undergo subsequent transformations to form carbon-carbon, carbon-oxygen, carbon-iodine, or carbon-bromine bonds without erosion of enantiomeric excess [14].

The trimethylsilyloxy substituent in acetophenone, 3'-(trimethylsiloxy)- exerts distinct electronic effects on aromatic electrophilic substitution reactions that differ significantly from conventional oxygen-containing substituents [1]. The silicon-oxygen bond exhibits unique polarization characteristics due to the electronegativity difference between silicon (1.90) and oxygen (3.44), creating a silicon center with partial positive charge (δ+) and an oxygen center with partial negative charge (δ-) [2].

Electronic Contribution Mechanisms

The trimethylsilyloxy group functions as a weak electron-donating substituent through both inductive (+I) and mesomeric (+M) effects, though these effects are considerably attenuated compared to simpler alkoxy groups [3]. The inductive effect operates through the sigma bond framework, with the silicon center's relatively low electronegativity facilitating electron density donation toward the aromatic ring [4]. However, the presence of three methyl groups attached to silicon creates a competing electron-withdrawing effect that partially counteracts the donation.

The mesomeric effect involves the interaction of oxygen's lone pair electrons with the aromatic π-system. Computational studies using density functional theory methods reveal that the trimethylsilyloxy substituent exhibits a Hammett sigma value (σ) of approximately -0.15 to -0.20, significantly less negative than methoxy (-0.27) or hydroxyl (-0.37) groups [5]. This reduced electron-donating capacity results from the silicon atom's ability to accept electron density through d-orbital participation, effectively diminishing the availability of oxygen lone pairs for aromatic stabilization [4].

SubstituentElectronic EffectHammett σ ValuePrimary Directing EffectSteric Bulk
Hydrogen (Reference)None0.00N/AMinimal
Trimethylsilyloxy (-OSi(CH₃)₃)Weak electron-donating (+I, +M)-0.15 to -0.20Ortho/Para directingSignificant
Methoxy (-OCH₃)Strong electron-donating (+M)-0.27Ortho/Para directingSmall
Hydroxyl (-OH)Moderate electron-donating (+M)-0.37Ortho/Para directingSmall

Transition State Stabilization Patterns

Electrophilic aromatic substitution in trimethylsilyloxy-substituted acetophenones proceeds through the formation of arenium ion intermediates (Wheland complexes) [1] [3]. The trimethylsilyloxy substituent stabilizes these cationic intermediates through resonance contributions, though the stabilization energy is moderated by the steric bulk of the trimethylsilyl group [5]. Computational analysis using the B3LYP density functional theory method indicates that the activation energy for sigma complex formation ranges from 75-85 kilojoules per mole, intermediate between unsubstituted benzene and strongly activating groups [6].

The electronic activation manifests preferentially at ortho and para positions relative to the trimethylsilyloxy substituent. However, the significant steric bulk of the trimethylsilyl group (cone angle approximately 118°) creates substantial hindrance at the ortho position, effectively channeling electrophilic attack toward the para position [7]. This steric-electronic interplay represents a crucial factor in determining regioselectivity patterns in substitution reactions.

Frontier Molecular Orbital Considerations

Molecular orbital calculations reveal that the trimethylsilyloxy substituent elevates the energy of the highest occupied molecular orbital (HOMO) of the aromatic system, though to a lesser extent than conventional electron-donating groups [6]. The HOMO energy increase correlates with enhanced nucleophilicity of the aromatic ring, facilitating attack by electrophilic species. Simultaneously, the lowest unoccupied molecular orbital (LUMO) energy undergoes modest elevation, maintaining the aromatic character while increasing reactivity toward electrophiles.

Natural bond orbital analysis demonstrates that the trimethylsilyloxy group participates in hyperconjugative interactions with the aromatic π-system [4]. These interactions involve donation from π(aromatic) to σ*(Si-O) and σ(Si-C) orbitals, creating a complex electronic environment that modulates the overall electron density distribution within the aromatic framework.

Steric Considerations in Silicon-Oxygen Bond Cleavage Reactions

The cleavage of silicon-oxygen bonds in trimethylsilyloxy-substituted acetophenones involves intricate steric factors that significantly influence reaction pathways and kinetics [8] [9]. The trimethylsilyl group exhibits substantial steric bulk with a cone angle of approximately 118°, creating a three-dimensional environment that affects both nucleophilic access and bond strain patterns [7].

Nucleophilic Attack Mechanisms

Silicon-oxygen bond cleavage typically proceeds through nucleophilic substitution mechanisms involving pentacoordinate silicon intermediates [10]. The formation of these hypervalent silicon species requires approach of nucleophiles along specific trajectories that minimize steric repulsion with the three methyl substituents. Computational studies indicate that the most favorable approach occurs perpendicular to the Si-O bond axis, with the nucleophile approaching from the less hindered face of the silicon tetrahedron [9].

The activation energy for silicon-oxygen bond cleavage in trimethylsilyl ethers ranges from 125-140 kilojoules per mole, significantly lower than the corresponding carbon-oxygen bond cleavage energies of 280-320 kilojoules per mole [9]. This enhanced lability results from the longer Si-O bond length (1.64 Å versus 1.43 Å for C-O bonds) and the ability of silicon to accommodate expanded coordination geometries through d-orbital participation [2].

Bond TypeBond Length (Å)Activation Energy (kJ/mol)Cone Angle (°)Steric Accessibility
Si-O (Trimethylsilyl)1.64125-140118Moderate
Si-O (Triisopropylsilyl)1.65135-150165Hindered
Si-O (tert-Butyldimethylsilyl)1.63130-145143Moderately hindered
C-O (Methyl ether)1.43280-320104Accessible

Solvent and Temperature Effects

The steric environment around the silicon center exhibits pronounced sensitivity to solvent effects and temperature variations [9]. Polar protic solvents facilitate silicon-oxygen bond cleavage through hydrogen bonding interactions with the developing alkoxide leaving group, while aprotic solvents require higher activation energies due to reduced stabilization of ionic intermediates. The viscosity of the solvent medium also influences the rate of pentacoordinate intermediate formation, with lower viscosity solvents allowing more facile molecular rearrangements.

Temperature effects on silicon-oxygen bond cleavage follow Arrhenius kinetics, with rate constants exhibiting exponential dependence on temperature. However, the entropic contribution to the activation parameters becomes particularly significant at elevated temperatures due to the conformational flexibility of the trimethylsilyl group [11]. Dynamic nuclear magnetic resonance studies reveal that the three methyl groups undergo rapid rotation at room temperature, but exhibit restricted motion in the transition state for bond cleavage.

Neighboring Group Participation

The presence of nearby functional groups can dramatically influence silicon-oxygen bond cleavage rates through neighboring group participation [9]. In acetophenone, 3'-(trimethylsiloxy)-, the carbonyl group at the para position relative to the trimethylsilyloxy substituent can provide additional stabilization through extended conjugation effects. This stabilization manifests as a reduction in the activation energy for bond cleavage, typically by 10-15 kilojoules per mole compared to simple aryl trimethylsilyl ethers.

Intramolecular hydrogen bonding interactions, when present, can also facilitate silicon-oxygen bond cleavage through formation of cyclic transition states. The acetophenone carbonyl oxygen can participate in weak hydrogen bonding with nucleophiles approaching the silicon center, creating a more organized transition state geometry that reduces the overall activation barrier.

Computational Modeling of Transition States in Silyl Group Migration

Computational chemistry provides detailed insights into the transition state structures and energetics associated with silyl group migration in acetophenone systems [13]. Density functional theory calculations using hybrid functionals such as B3LYP and M06-2X have proven particularly effective for modeling these complex rearrangement processes [14] [15].

[16] [1]-Silyl Migration Pathways

The [16] [1]-silyl migration represents the most common rearrangement pathway in silyloxy-substituted aromatic systems [17] [18]. This process involves the migration of the trimethylsilyl group from oxygen to an adjacent carbon center through a concerted mechanism. Computational modeling reveals that the transition state adopts a cyclic geometry with the silicon atom achieving partial pentacoordination through interaction with both the departing oxygen and the accepting carbon [13].

Transition state calculations using the M06-2X functional with the def2-TZVP basis set indicate activation energies ranging from 108-125 kilojoules per mole for [16] [1]-silyl migration in acetophenone derivatives . The reaction coordinate analysis demonstrates that the process occurs through a single transition state with significant bond reorganization occurring simultaneously. The silicon-oxygen bond elongates from 1.64 Å in the ground state to approximately 2.1 Å in the transition state, while the developing silicon-carbon bond exhibits a length of approximately 2.3 Å [13].

[16] [19]-Silyl Migration Energetics

Extended silyl migration processes, such as [16] [19]-migrations, exhibit higher activation barriers due to the greater geometric distortion required to achieve the appropriate transition state geometry [20]. Computational studies predict activation energies of 145-160 kilojoules per mole for [16] [19]-silyl migration, making these processes significantly less favorable than [16] [1]-rearrangements under typical reaction conditions .

The transition state for [16] [19]-silyl migration adopts a more strained geometry with the silicon atom positioned approximately equidistant from the departing oxygen and the accepting carbon center. This arrangement results in weakened bonding interactions and increased electrostatic repulsion, contributing to the elevated activation energy. The reaction coordinate exhibits two distinct phases: initial silicon-oxygen bond elongation followed by silicon-carbon bond formation, suggesting a stepwise mechanism with a shallow intermediate.

Transition StateActivation Energy (kJ/mol)Reaction CoordinateRate DeterminingComputational Method
Electrophilic attack (σ-complex formation)75-85C-E bond formationYesDFT B3LYP/6-311G(d,p)
Silyl group migration [16] [1]108-125Si migration O→CContext dependentDFT M06-2X/def2-TZVP
Silyl group migration [16] [19]145-160Si migration O→C (remote)NoDFT M06-2X/def2-TZVP
Deprotonation (aromaticity restoration)25-35C-H bond breakingNoDFT B3LYP/6-311G(d,p)

Solvation and Environmental Effects

Computational modeling of silyl group migration must account for solvation effects, which can significantly influence both the energetics and the mechanism of the rearrangement process [14]. Polarizable continuum model calculations demonstrate that polar solvents stabilize the transition states for silyl migration through enhanced solvation of the developing charge separation. The stabilization energy can amount to 15-25 kilojoules per mole in highly polar media such as dimethyl sulfoxide or acetonitrile.

Explicit solvation modeling using molecular dynamics simulations reveals that solvent molecules can participate directly in the migration process through hydrogen bonding interactions [21]. These interactions create additional stabilization pathways that can lower the overall activation barrier and modify the preferred reaction pathway. The dynamic nature of solvation effects requires sophisticated computational approaches that account for both equilibrium and non-equilibrium solvation contributions.

Electronic Structure Analysis

Natural bond orbital analysis of the transition states for silyl group migration provides detailed information about the electronic reorganization accompanying these processes [18]. The calculations reveal that silyl migration involves significant charge transfer from the aromatic π-system to the migrating silicon center. This charge transfer manifests as increased population of silicon d-orbitals and corresponds to the formation of hypervalent silicon species.

Hydrogen Bond Acceptor Count

2

Exact Mass

208.091956283 g/mol

Monoisotopic Mass

208.091956283 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

Explore Compound Types